molecular formula C7H8Cl2N6 B1214073 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride CAS No. 82778-08-3

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride

Cat. No. B1214073
CAS RN: 82778-08-3
M. Wt: 247.08 g/mol
InChI Key: SDZKFWPFFHILFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride often involves the condensation of 5,6-diaminopyrimidines with various phenylhydrazones in acidic medium under nitrogen to yield formal dihydro derivatives. These derivatives preferentially exist as intramolecular adducts, showcasing the compound's reactive potential in forming covalent bonds within its structure (Soyka, Pfleiderer, & Prewo, 1990).

Molecular Structure Analysis

Structural analysis through X-ray crystallography has provided insights into the molecular conformation of related pteridine derivatives, revealing the preference for intramolecular adduct formation. The crystallographic studies demonstrate the compound's ability to assume stereochemically pure configurations, critical for understanding its chemical behavior (Soyka, Pfleiderer, & Prewo, 1990).

Chemical Reactions and Properties

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride and its derivatives undergo a range of chemical reactions, including cycloadditions, which are key for synthesizing various substituted pteridinediones. These reactions are fundamental in exploring the compound's reactivity and potential applications in developing novel compounds (Steinlin, Sonati, & Vasella, 2008).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are significantly influenced by the compound's molecular structure and the presence of intramolecular adducts (Soyka, Pfleiderer, & Prewo, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, highlight the compound's potential in synthetic chemistry. The ability to form stable derivatives through acylation and the characterization of these derivatives through spectroscopic methods provide insights into the compound's versatility (Soyka, Pfleiderer, & Prewo, 1990).

Scientific Research Applications

Anticancer Potential

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride has been investigated for its potential as a precursor in the synthesis of compounds with anticancer properties. For instance, 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, synthesized from a related compound, demonstrated high potency against L-1210 mouse leukemia lymphoblasts, suggesting significant anticancer potential (Khaled et al., 1984). Furthermore, several tripeptide analogues of methotrexate, synthesized from 2,4-diamino-6-(chloromethyl)pteridine, showed moderate activity against murine leukemia, highlighting its utility in developing anticancer agents (Suster et al., 1978).

Biomarker Development

The compound has also been explored in the context of biomarker development for noninvasive cancer diagnosis. A study analyzing urinary pteridine levels, including those related to 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride, found that certain pteridine levels could reflect the presence of cancers, suggesting potential use in early cancer diagnosis (Gamagedara et al., 2011).

Drug Synthesis and Modification

This chemical is also integral in synthesizing and modifying drugs, including those related to folic acid analogs. The synthesis of 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1h)-pteridinone hydrobromide demonstrates the compound's utility in attaching functional groups to drug molecules, which is crucial for developing new therapeutics (Piper et al., 1987).

properties

IUPAC Name

6-(chloromethyl)pteridine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6.ClH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZKFWPFFHILFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57521-63-8 (Parent)
Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082778083
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DSSTOX Substance ID

DTXSID40231992
Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
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Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride

CAS RN

82778-08-3
Record name 2,4-Pteridinediamine, 6-(chloromethyl)-, hydrochloride (1:1)
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Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
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Record name 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
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Record name 6-(CHLOROMETHYL)PTERIDINE-2,4-DIAMINE MONOHYDROCHLORIDE
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